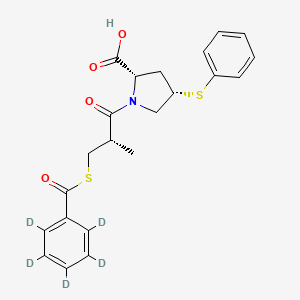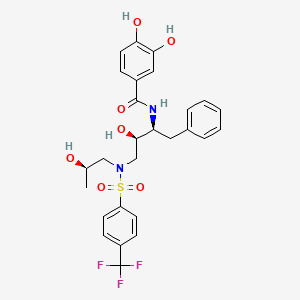
2'-Deoxyuridine-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyuridine-15N2 is a stable isotope-labeled compound of 2’-Deoxyuridine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research as a tracer for metabolic studies and in the synthesis of other nucleoside analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-15N2 typically involves the incorporation of nitrogen-15 into the uridine molecule. One common method is to start with uridine and replace the nitrogen atoms with nitrogen-15 through a series of chemical reactions. This process often involves the use of labeled ammonia or other nitrogen-15 containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of 2’-Deoxyuridine-15N2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyuridine-15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to uracil derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenation to form compounds like bromodeoxyuridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents like bromine or iodine.
Major Products
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated nucleosides like bromodeoxyuridine.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyuridine-15N2 is widely used in various scientific research fields:
Chemistry: As a tracer in metabolic studies to understand nucleoside metabolism.
Biology: In studies of DNA synthesis and repair mechanisms.
Medicine: As a precursor in the synthesis of antiviral drugs like Edoxudine.
Industry: In the production of labeled compounds for pharmaceutical research.
Wirkmechanismus
2’-Deoxyuridine-15N2 exerts its effects by being incorporated into DNA during replication. It is converted to deoxyuridine triphosphate, which can be incorporated into DNA in place of thymidine. This incorporation can lead to DNA strand breaks and inhibition of DNA synthesis, making it useful in studying DNA repair and synthesis mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyuridine-13C,15N2: Another isotopically labeled form with both carbon-13 and nitrogen-15.
Bromodeoxyuridine: A halogenated derivative used in DNA labeling.
Idoxuridine: An antiviral drug similar in structure but with iodine substitution.
Uniqueness
2’-Deoxyuridine-15N2 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies and research applications. Its stability and incorporation into DNA make it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C9H12N2O5 |
|---|---|
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i10+1,11+1 |
InChI-Schlüssel |
MXHRCPNRJAMMIM-QPLOVMLOSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH]C2=O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



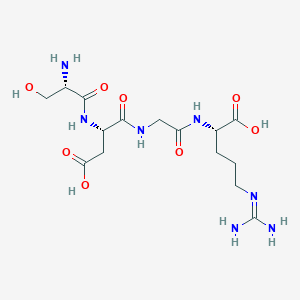
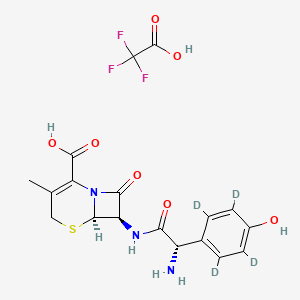



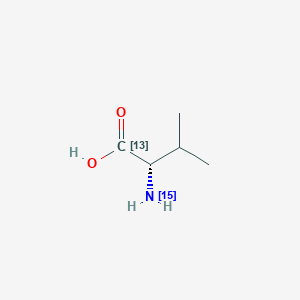
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
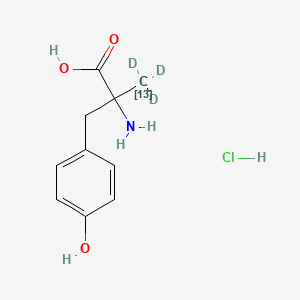
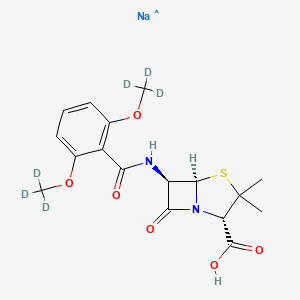
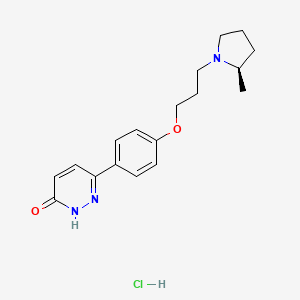
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
